molecular formula C6H10N2O B2405718 2-(1H-imidazol-2-yl)propan-2-ol CAS No. 36365-23-8

2-(1H-imidazol-2-yl)propan-2-ol

Cat. No. B2405718
CAS RN: 36365-23-8
M. Wt: 126.159
InChI Key: CJYJVIFSBZSJBN-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-2-yl)propan-2-ol” is a compound with the CAS Number: 36365-23-8 and a molecular weight of 126.16 . It has a linear formula of C6H10N2O . It is a solid at room temperature and is sealed in dry storage .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-2-yl)propan-2-ol” consists of an imidazole ring attached to a propan-2-ol group . Imidazole is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole, the core structure of this compound, is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“2-(1H-imidazol-2-yl)propan-2-ol” is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYJVIFSBZSJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)propan-2-ol

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